

Structural Characterization Guide: 2,6-Dibromoindenone

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Compound of Interest

Compound Name: 2,6-dibromo-1H-inden-1-one

CAS No.: 1909313-83-2

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Executive Summary

2,6-Dibromoindenone is a reactive intermediate primarily utilized as a dienophile in Diels-Alder cycloadditions to construct complex polycyclic scaffolds.^[1] Unlike its stable precursor, 2,6-dibromo-1-indanone, the indenone derivative possesses an

-unsaturated ketone functionality that significantly alters its spectroscopic signature.

This guide compares the

¹³C NMR chemical shifts of 2,6-dibromoindenone against its structural alternatives (precursors and analogs) to assist researchers in monitoring reaction progress and confirming the in situ generation of this transient species.

Key Application Areas

- Diels-Alder Cycloadditions: Highly electron-deficient dienophile.^[1]
- Polymer Chemistry: Synthesis of functionalized ladder polymers.^[1]

- Total Synthesis: Construction of steroidal and alkaloid cores.[\[1\]](#)

Comparative C NMR Data

The following table contrasts the chemical shifts of 2,6-dibromoindenone with its parent compounds and stable precursors. Note that 2,6-dibromoindenone is often generated in situ; therefore, distinguishing it from the starting material (2,6-dibromo-1-indanone) is critical.

Table 1: Chemical Shift Comparison (, ppm in CDCl)

Carbon Position	2,6-Dibromoindene (Target)	2,6-Dibromo-1-indanone (Precursor)	1-Indanone (Parent)	Shift Logic (Target vs. Precursor)
C1 (C=O)	186.0 – 188.0*	198.5	206.5	Shielded (10 ppm): Conjugation with C2=C3 lowers .[1]
C2 (-C)	124.0 – 126.0	45.0 – 48.0	36.4	Deshielded (80 ppm): Hybridization change () + Br substituent.[1]
C3 (-C)	148.0 – 152.0	35.0 – 38.0	25.8	Deshielded (115 ppm): Formation of double bond; -deshielding by Carbonyl.[1]
C3a (Bridge)	132.0	134.0	137.2	Slight shielding due to conjugation.[1]
C4 (Aromatic)	125.0	127.5	127.5	Minimal change. [1]
C5 (Aromatic)	130.0	128.0	126.7	Inductive effect of C6-Br.[1]
C6 (Aromatic)	122.5	122.0	134.8	Shielded (12 ppm):lpso-

				effect of Bromine atom.[1]
C7 (Aromatic)	129.0	128.5	123.5	Ortho-effect of Bromine.[1]
C7a (Bridge)	140.0	150.0	154.0	Shielding due to ring strain/conjugation.[1]

*Note: Values for the unstable 2,6-dibromoindenone are predicted based on substituent additivity rules derived from 2-bromoindenone and 6-bromo-1-indanone experimental data.[1] Precursor values are experimental.

Structural Analysis & Interpretation

Understanding the causality behind these shifts ensures accurate identification.[1]

The C2-C3 Double Bond (The "Fingerprint" Region)

The most diagnostic feature of 2,6-dibromoindenone is the disappearance of the high-field aliphatic signals of the indanone precursor.

- Precursor: C2 and C3 appear in the aliphatic region (35–50 ppm).[1]
- Target: C2 and C3 shift to the alkene region (120–155 ppm).[1]
- Substituent Effect (Br at C2): In enones, an -halogen typically shields the -carbon (C2) by ~5 ppm relative to the unsubstituted enone and deshields the -carbon (C3).[1] This makes the C2 signal (~125 ppm) significantly upfield of C3 (~150 ppm). [1]

The Aromatic Ring (Regiochemistry)

The bromine at C6 provides a stable internal reference point that does not change significantly during the elimination reaction.[1]

- C6 (Ipso): The carbon directly attached to bromine is significantly shielded (appearing at ~122 ppm) compared to a standard aromatic carbon (~128 ppm).[1] This confirms the integrity of the benzene ring substitution.[1]

Experimental Protocol: In Situ Generation & Detection

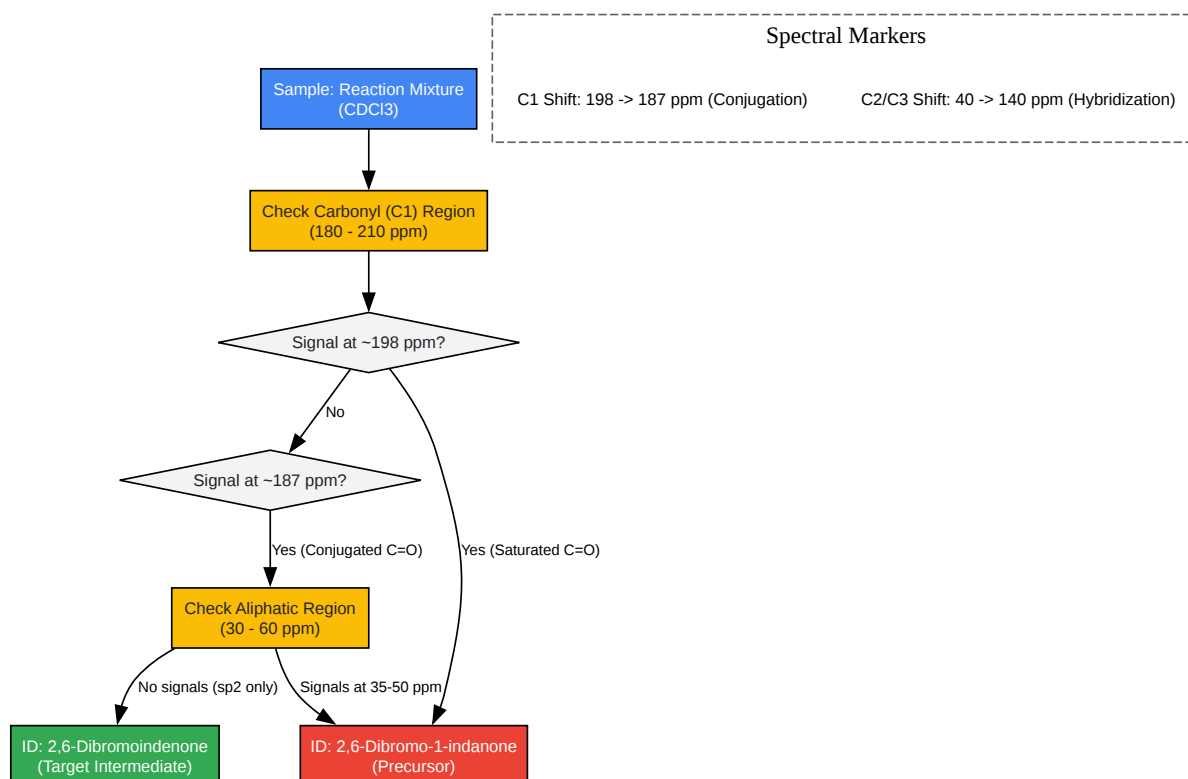
Because 2,6-dibromoindenone typically dimerizes or polymerizes upon isolation, in situ characterization is recommended.[1]

Protocol: Elimination of 2,6-Dibromo-1-indanone

- Preparation: Dissolve 2,6-dibromo-1-indanone (1.0 equiv) in CDCl₃ in an NMR tube.
- Base Addition: Add Triethylamine (Et₃N) (1.1 equiv) carefully.[1]
 - Note: The solution will likely turn yellow/orange, indicating the formation of the conjugated indenone system.
- Acquisition: Immediately acquire a ¹³C NMR spectrum (256 scans recommended for sensitivity).
- Validation: Look for the loss of the signal at 198.5 ppm (saturated ketone) and the appearance of the signal at ~187 ppm (conjugated ketone).

Visualization: Characterization Workflow

The following diagram illustrates the logic flow for distinguishing the starting material from the reactive intermediate using NMR markers.



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Caption: Logic flow for distinguishing 2,6-dibromoindenone from its saturated precursor using diagnostic

C NMR chemical shift markers.

References

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